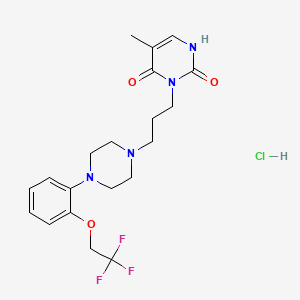

RS 100329 hydrochloride

Overview

Description

RS 100329 hydrochloride is a potent, subtype-selective α1A antagonist . It displays 126- and 50-fold selectivity over human α1B and α1D receptors respectively . It is active in vivo .

Molecular Structure Analysis

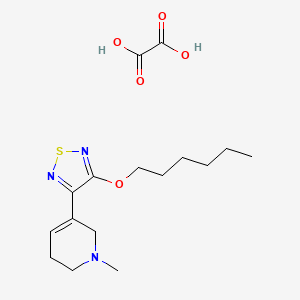

The molecular weight of RS 100329 hydrochloride is 462.89 . Its chemical formula is C20H25F3N4O3.HCl . The compound is soluble to 100 mM in water .Physical And Chemical Properties Analysis

RS 100329 hydrochloride has a molecular weight of 462.89 and a chemical formula of C20H25F3N4O3.HCl . It is soluble to 100 mM in water .Scientific Research Applications

α1A-Adrenoceptor Antagonist

RS 100329 hydrochloride is a subtype-selective α1A-adrenoceptor antagonist . It has a pK value of 9.6 for human cloned α1A receptors . It displays 126- and 50-fold selectivity over human α1B and α1D receptors respectively . This selectivity makes it a valuable tool in research involving these receptors.

In Vivo Activity

RS 100329 hydrochloride is active in vivo . This means it can be used in live animal studies, which is crucial for understanding the physiological effects of α1A-adrenoceptor antagonism.

Genotoxicity Studies

RS 100329 hydrochloride has been used in high-throughput genotoxicity assays . These studies identify compounds that induce DNA damage response and cell death .

Micturition Reflex Control

The compound has been used in research studying the control of the micturition reflex in male anaesthetized rats . This research is important for understanding urinary disorders.

Smooth Muscle Contraction

RS 100329 hydrochloride has been used in studies investigating α1L-adrenoceptor mediation of smooth muscle contraction in rabbit bladder neck . This research could have implications for understanding and treating conditions like urinary incontinence.

Benign Prostatic Hyperplasia (BPH) Research

RS 100329 hydrochloride can be used in research related to benign prostatic hyperplasia (BPH) . As an α1A-adrenoceptor antagonist, it could potentially help in understanding the role of these receptors in BPH.

Mechanism of Action

- RS 100329 hydrochloride is a subtype-selective α1A-adrenoceptor antagonist with a high affinity for human cloned α1A receptors (pKi = 9.6) .

- The affected pathways include those involved in smooth muscle contraction , particularly in tissues like the bladder neck and urethra .

Target of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Safety and Hazards

properties

IUPAC Name |

5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25F3N4O3.ClH/c1-15-13-24-19(29)27(18(15)28)8-4-7-25-9-11-26(12-10-25)16-5-2-3-6-17(16)30-14-20(21,22)23;/h2-3,5-6,13H,4,7-12,14H2,1H3,(H,24,29);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVABCXVOAVUJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)N(C1=O)CCCN2CCN(CC2)C3=CC=CC=C3OCC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClF3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

RS 100329 hydrochloride | |

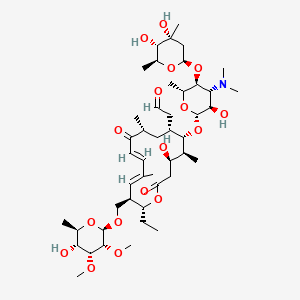

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2,5-diamino-N-[[(2S,5S,8Z,11S,15S)-15-amino-11-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]pentanamide;sulfuric acid](/img/structure/B1662203.png)

![(R)-4-(1-Aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide dihydrochloride](/img/structure/B1662209.png)